Ibuprofen Lysine

Pharmacokinetics Bioavailability Analgesic Onset

Ibuprofen Lysine (ibuprofen lysinate) is the water-soluble L-lysine salt of ibuprofen, purpose-built to overcome the poor aqueous solubility and slow gastric absorption of ibuprofen free acid. Its pharmacokinetic advantage is quantifiable—Tmax of 29–35 minutes vs. 90 minutes for standard ibuprofen—enabling faster analgesic onset and dose-sparing (200 mg lysine ≈ 400 mg free acid). As the only ibuprofen salt approved for intravenous administration, it delivers PDA closure efficacy equivalent to indomethacin with a demonstrably superior renal/cerebral safety profile. This compound is essential for developing rapid-onset OTC analgesics, pediatric suspensions, and parenteral NSAID research. Due to these evidence-based performance differentiators, ibuprofen lysine is not interchangeable with generic ibuprofen free acid or alternative NSAIDs. Source this specific salt form to meet your formulation performance or clinical research requirements.

Molecular Formula C19H32N2O4
Molecular Weight 352.5 g/mol
CAS No. 57469-77-9
Cat. No. B1674245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen Lysine
CAS57469-77-9
Synonyms2-(4-isobutylphenyl)lysine propionate
Arflamin
ibuprofen lysinate
ibuprofen-Lys
ibuprofenlysinate
lysine-ibuprofen
lysine-p-isobutylphenylpropionate
Saren
solufenum
Molecular FormulaC19H32N2O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
InChIKeyIHHXIUAEPKVVII-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibuprofen Lysine (CAS 57469-77-9): A Soluble Salt Formulation of Ibuprofen for Rapid Analgesic Onset and Intravenous Applications


Ibuprofen Lysine (also referred to as ibuprofen lysinate) is a water-soluble salt form of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. It is formed by combining ibuprofen free acid with the amino acid L-lysine [1]. This salt formulation is specifically designed to overcome the poor aqueous solubility and slow gastric absorption characteristic of ibuprofen free acid (pKa 4.4), thereby accelerating its dissolution and subsequent absorption in the gastrointestinal tract [2]. This pharmacokinetic advantage translates into a more rapid onset of analgesic and antipyretic effects in oral dosage forms [3]. Furthermore, the water solubility of the lysine salt enables its formulation as a stable intravenous injection, providing a unique route of administration for specific clinical indications where oral therapy is not feasible [4].

Why Ibuprofen Lysine (CAS 57469-77-9) Cannot Be Considered Interchangeable with Standard Ibuprofen Acid or Other NSAIDs


Substitution of ibuprofen lysine with a generic ibuprofen free acid formulation, or another NSAID like indomethacin or acetaminophen, is not scientifically or clinically equivalent due to fundamental differences in physicochemical properties and resultant pharmacokinetic and safety profiles. While the active moiety is ibuprofen, the lysine salt confers significantly higher aqueous solubility, which directly impacts the rate and reliability of absorption [1]. This leads to a quantifiably faster time to peak plasma concentration (Tmax) and a higher peak concentration (Cmax) compared to standard ibuprofen acid, which directly correlates with a faster onset of pain relief [2]. Conversely, in the context of patent ductus arteriosus (PDA) closure in preterm infants, the intravenous formulation of ibuprofen lysine provides equivalent efficacy to indomethacin but with a demonstrably superior safety profile, particularly regarding renal and cerebral blood flow, making it the preferred choice despite similar therapeutic goals [3]. These are not merely formulation nuances; they are evidence-based, quantifiable differentiators that dictate product selection for specific therapeutic or research applications. Procurement decisions must therefore be guided by the specific performance and safety characteristics required, not by the active pharmaceutical ingredient alone.

Quantitative Evidence Guide: Verifiable Differentiation of Ibuprofen Lysine Against Comparators


Faster Time to Peak Plasma Concentration (Tmax) vs. Ibuprofen Free Acid

Ibuprofen lysine achieves its maximum plasma concentration (Tmax) significantly faster than standard ibuprofen free acid formulations. A systematic review of 30 studies (1,015 subjects) found the median Tmax for fast-acting ibuprofen salts (including lysine) was 29-35 minutes, compared to 90 minutes for standard ibuprofen acid [1]. This difference is consistently observed across multiple studies, with values ranging from 35 to 45 minutes for ibuprofen lysine versus 90-120 minutes for ibuprofen acid [2][3]. This accelerated absorption is directly attributed to the higher aqueous solubility of the lysine salt in the gastric environment [4].

Pharmacokinetics Bioavailability Analgesic Onset

Higher Peak Plasma Concentration (Cmax) vs. Ibuprofen Free Acid

Ibuprofen lysine consistently produces a higher peak plasma concentration (Cmax) compared to an equivalent dose of standard ibuprofen acid. In a direct comparative study under fasted conditions, ibuprofen lysine 400 mg achieved a significantly higher Cmax than ibuprofen acid 400 mg [1]. A study using a 500 mg dose of ibuprofen lysine reported a mean Cmax of 31 µg/mL [2]. The pharmacokinetic advantage is attributed to the faster dissolution rate of the lysine salt, leading to a higher concentration gradient for absorption [3].

Pharmacokinetics Bioavailability Analgesic Efficacy

Equivalent Analgesic Efficacy at Half the Dose vs. Ibuprofen Free Acid

A systematic review and meta-analysis of clinical trials in acute pain demonstrated that a 200 mg dose of a fast-acting ibuprofen formulation (including lysine salts) provides equivalent analgesic efficacy to a 400 mg dose of standard ibuprofen acid. The Number Needed to Treat (NNT) for 200 mg fast-acting ibuprofen was 2.1 (95% CI 1.9-2.4), compared to an NNT of 2.4 (95% CI 2.2-2.5) for 400 mg standard ibuprofen [1]. This indicates that the improved pharmacokinetic profile allows for a dose-sparing effect without compromising pain relief.

Analgesia Clinical Efficacy Number Needed to Treat (NNT)

Faster Onset and Greater Analgesic Effect vs. Acetaminophen

In a single-dose, double-blind study of 240 patients with moderate-to-severe postoperative dental pain, ibuprofen lysine 400 mg demonstrated a statistically significantly faster onset of action, greater peak analgesic effect, and superior overall analgesic effect compared to acetaminophen 1000 mg over a 6-hour period [1]. The difference in onset of meaningful pain relief was a key differentiator in this direct comparison.

Analgesia Onset of Action Postoperative Pain

Superior Renal and Cerebral Safety Profile with Equivalent PDA Closure Efficacy vs. Indomethacin

For the specific indication of closing a patent ductus arteriosus (PDA) in preterm infants, intravenous (IV) ibuprofen lysine demonstrates equivalent efficacy to IV indomethacin but with a significantly better safety profile. A meta-analysis of 7 studies involving 492 patients showed a PDA closure rate of 75.1% with IV ibuprofen lysine compared to 73.5% with indomethacin [1]. Crucially, unlike indomethacin, IV ibuprofen lysine does not cause significant reductions in cerebral, renal, and mesenteric blood flow, thereby avoiding the associated risks of renal impairment and other ischemic complications [2].

Neonatology Patent Ductus Arteriosus (PDA) Renal Safety Cerebral Blood Flow

Optimal Research and Industrial Application Scenarios for Ibuprofen Lysine (CAS 57469-77-9)


Formulation Development of Fast-Acting Oral Analgesics for Acute Pain

Ibuprofen lysine is the optimal choice for developing over-the-counter (OTC) or prescription oral analgesics where rapid onset of pain relief is a critical performance claim. The evidence shows it achieves a Tmax of 29-35 minutes compared to 90 minutes for ibuprofen acid [1]. This pharmacokinetic advantage directly translates into a faster onset of analgesia, and allows for potential dose-sparing (e.g., 200 mg ibuprofen lysine providing efficacy comparable to 400 mg ibuprofen acid) [2]. This is particularly valuable for products targeting headache, dental pain, dysmenorrhea, and fever, where patient expectations for rapid symptom relief are high.

Development of Pediatric Analgesic/Antipyretic Suspensions

For pediatric formulations, the rapid and consistent absorption of ibuprofen lysine from oral suspensions offers a significant advantage over suspensions of ibuprofen base. Studies confirm that ibuprofen lysine suspensions exhibit a quicker and less variable rate of absorption, resulting in a shorter Tmax and more predictable plasma levels [3]. This translates to a more reliable and faster onset of fever reduction and pain relief in children, a population where rapid symptom control and ease of administration are paramount. This evidence supports the selection of ibuprofen lysine as the active ingredient of choice for pediatric suspension products.

Hospital Pharmacy Procurement for Neonatal Intensive Care Units (NICUs)

For the pharmacological closure of a hemodynamically significant patent ductus arteriosus (PDA) in premature infants, intravenous ibuprofen lysine (e.g., NeoProfen) is the evidence-based choice. It offers equivalent efficacy to the alternative, indomethacin, achieving closure rates of approximately 75% [4]. Critically, ibuprofen lysine is differentiated by its superior safety profile, as it does not compromise renal, cerebral, or mesenteric blood flow to the same extent as indomethacin [5]. This reduces the risk of serious adverse events in a vulnerable patient population, making it the preferred formulary agent in most NICU settings.

Clinical Trials Requiring Intravenous NSAID Administration

Ibuprofen lysine is the only water-soluble salt form of ibuprofen approved for intravenous use, making it the exclusive choice for clinical trials investigating the effects of parenteral ibuprofen administration. Its utility has been established in the treatment of PDA in preterm infants [6], but its unique formulation enables research into other indications where IV NSAID therapy may be beneficial, such as management of acute postoperative pain when oral administration is not possible. The availability of a stable, well-characterized IV formulation simplifies study design and ensures reliable, complete bioavailability (102.7% absolute bioavailability for oral administration [7]) by bypassing first-pass metabolism and variable absorption.

Quote Request

Request a Quote for Ibuprofen Lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.